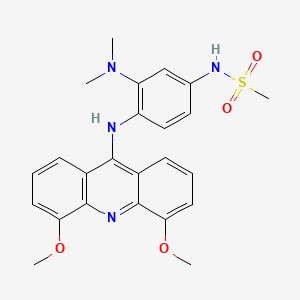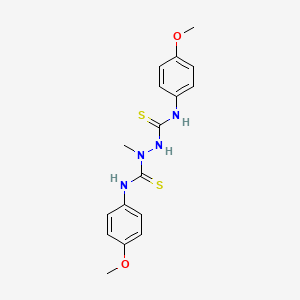
N1,N2-Bis(4-methoxyphenyl)-1-methyl-1,2-hydrazinedicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N2-Bis(4-methoxyphenyl)-1-methyl-1,2-hydrazinedicarbothioamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-methoxyphenyl groups attached to a hydrazine backbone, with a methyl group and two thioamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Bis(4-methoxyphenyl)-1-methyl-1,2-hydrazinedicarbothioamide typically involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide and methyl iodide under basic conditions. The reaction proceeds through the formation of intermediate thiourea derivatives, which are subsequently methylated to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1,N2-Bis(4-methoxyphenyl)-1-methyl-1,2-hydrazinedicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1,N2-Bis(4-methoxyphenyl)-1-methyl-1,2-hydrazinedicarbothioamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N1,N2-Bis(4-methoxyphenyl)-1-methyl-1,2-hydrazinedicarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. The exact molecular targets and pathways involved are still under investigation, but they likely include key regulatory proteins and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N1,N2-Bis(4-methoxyphenyl)-N1-tosylformamidine
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
N1,N2-Bis(4-methoxyphenyl)-1-methyl-1,2-hydrazinedicarbothioamide is unique due to its specific structural features, such as the presence of both methoxy and thioamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, selectivity, and potency in various applications.
Properties
CAS No. |
455880-00-9 |
|---|---|
Molecular Formula |
C17H20N4O2S2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1-[(4-methoxyphenyl)carbamothioylamino]-1-methylthiourea |
InChI |
InChI=1S/C17H20N4O2S2/c1-21(17(25)19-13-6-10-15(23-3)11-7-13)20-16(24)18-12-4-8-14(22-2)9-5-12/h4-11H,1-3H3,(H,19,25)(H2,18,20,24) |
InChI Key |
NKHPIUHDBXIEIT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=S)NC1=CC=C(C=C1)OC)NC(=S)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B14162886.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy-](/img/structure/B14162890.png)
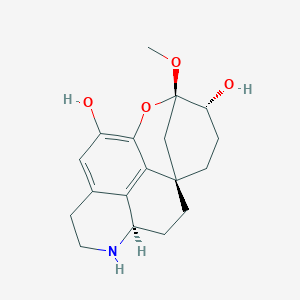
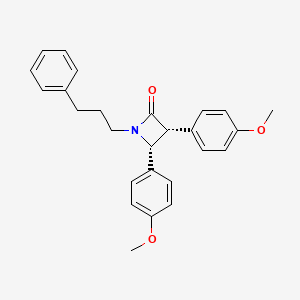
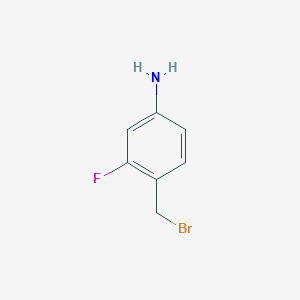
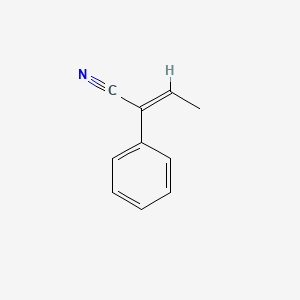
![3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol](/img/structure/B14162914.png)
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile](/img/structure/B14162919.png)
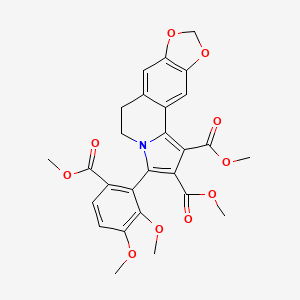
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-, methyl ester](/img/structure/B14162934.png)
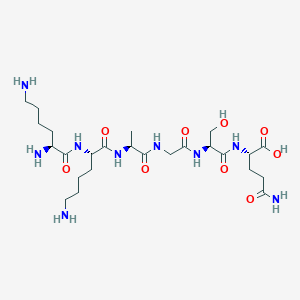
![2-Pyridinamine, 5-[5-[6-[(2S)-2-amino-2-phenylethoxy]-2-pyrazinyl]-1H-indol-3-yl]-6-fluoro-](/img/structure/B14162951.png)
